6-(4-chlorophenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with diethyl malonate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the triazolothiadiazine core.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has similar structural features but different substituents, leading to variations in biological activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group but has a different core structure, resulting in distinct pharmacological properties.
The uniqueness of 6-(4-CHLOROPHENYL)-N,N-DIETHYL-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H20ClN5OS |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H20ClN5OS/c1-4-21(5-2)15(23)14-13(11-6-8-12(17)9-7-11)20-22-10(3)18-19-16(22)24-14/h6-9,13-14,20H,4-5H2,1-3H3 |
InChI Key |
PACIQBYMGFPCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.